molecular formula C12H19NO3 B2604126 Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 182137-54-8

Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B2604126
CAS No.: 182137-54-8
M. Wt: 225.288
InChI Key: VXQSWSMWTQIFRD-UHFFFAOYSA-N
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Description

Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the reaction of a suitable azabicycloheptane derivative with tert-butyl formate under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound’s stability and reactivity make it a candidate for drug development and biochemical research. It can be used to study enzyme interactions and as a precursor for biologically active molecules .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymer science .

Mechanism of Action

The mechanism by which Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations. The compound’s bicyclic structure allows it to fit into specific active sites of enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

  • Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Comparison: Compared to similar compounds, Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to its formyl group, which imparts distinct reactivity and stability. This makes it particularly valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-9-4-6-12(13,8-14)7-5-9/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQSWSMWTQIFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182137-54-8
Record name tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate
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